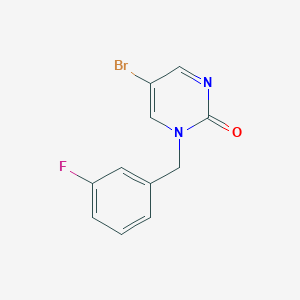

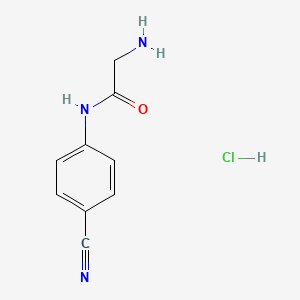

![molecular formula C21H17N3O6S B2958168 N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428373-43-6](/img/structure/B2958168.png)

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole and its derivatives are crucial in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Synthesis Analysis

Indole is produced by a variety of techniques . For instance, to create equivalent substituted N 1-acetyl-3-piperazinyl indole derivatives, sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide were reacted with the derivatives of substituted N-alkyl acetyl indoxyl .Molecular Structure Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It has a solid crystalline structure .Chemical Reactions Analysis

Indole undergoes substitution, primarily at the C-3 position . It is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Physical And Chemical Properties Analysis

Indole is crystalline and colorless in nature with specific odors . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C .Applications De Recherche Scientifique

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR). The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .

EGFR Inhibitors

The same series of compounds exhibited potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2, which signifies that the target compounds are likely to be EGFR inhibitors as expected .

Low Toxicity Against Normal Cells

These compounds showed weak cytotoxic effects on HL7702, which implies the target compounds are probably to be of low toxicity against normal cells .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity .

Anti-inflammatory Activity

Indole derivatives also have anti-inflammatory properties .

Antioxidant Activity

Indole derivatives are known to have antioxidant activities .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activities .

Antidiabetic Activity

Indole derivatives have been reported to have antidiabetic activities .

Mécanisme D'action

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions .

Mode of action

The mode of action of indole derivatives and sulfonamide-based compounds can vary widely depending on their specific structures and the receptors they interact with. Generally, they can inhibit or activate certain biological pathways by binding to specific receptors .

Biochemical pathways

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific biochemical pathways affected by a particular indole derivative would depend on its structure and target.

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might inhibit cell proliferation or induce apoptosis in cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6S/c1-23-17-12-15(6-7-18(17)30-21(23)26)31(27,28)22-14-5-4-13-8-9-24(16(13)11-14)20(25)19-3-2-10-29-19/h2-7,10-12,22H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJLLHDKZZDELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)

![N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2958107.png)